2-(2-pyridyl)-3h-indol-3-one n-oxide

Description

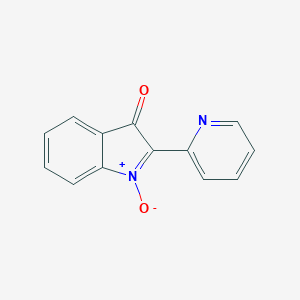

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-2-pyridin-2-ylindol-1-ium-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEZPPZLNVOLDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183478 |

Source

|

| Record name | 2,2'-Pyridylisatogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-11-4 |

Source

|

| Record name | 2,2'-Pyridylisatogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Pyridylisatogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 2-(2-Pyridyl)-3H-indol-3-one N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridyl)-3H-indol-3-one N-oxide, a member of the isatogen family of compounds, represents a fascinating heterocyclic system with significant potential in medicinal chemistry and materials science.[1] Isatogens, or indolone-N-oxides, are known intermediates in the synthesis of various natural alkaloids and bioactive molecules.[1][2] The unique electronic and structural features of 2-(2-pyridyl)-3H-indol-3-one N-oxide, arising from the fusion of an electron-withdrawing indol-3-one moiety with a pyridine-N-oxide group, give rise to a nuanced basicity and a rich reaction chemistry. This guide provides a comprehensive exploration of the fundamental basic properties of this compound, offering insights into its synthesis, structural characteristics, reactivity, and potential applications as a ligand in coordination chemistry.

Synthesis and Structural Elucidation

The synthesis of 2-(2-pyridyl)-3H-indol-3-one N-oxide can be achieved through a one-step process, although detailed procedures for this specific molecule are not extensively reported in publicly available literature.[3] However, drawing from established methods for synthesizing related isatogen derivatives, a plausible synthetic route involves the cyclization of a suitably substituted nitroalkyne precursor.[1]

A general synthetic approach is outlined below:

Caption: Proposed synthetic pathway for 2-(2-pyridyl)-3H-indol-3-one N-oxide.

Experimental Protocol: Synthesis of a Related Isatogen Derivative

The following protocol for the synthesis of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, adapted from Dhote et al. (2024), provides a practical example of the synthetic methodology for this class of compounds.[1]

-

Catalyst Preparation: In a reaction vessel under an inert argon atmosphere, prepare the active gold catalyst from JohnPhosAuCl (5 mol%) and AgSbF₆ (10 mol%) or AuCl₃ (5 mol%) in 1,2-dichloroethane (1 ml).

-

Reaction Initiation: To the catalyst solution, add a solution of the starting material, 1-azido-2-[(2-nitrophenyl)ethynyl]benzene, in 1,2-dichloroethane (0.5 ml) dropwise over 5 minutes at room temperature.

-

Reaction Progression: Stir the resulting solution for 2 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography to yield the isatogen as a solid.[1]

Structural confirmation of 2-(2-pyridyl)-3H-indol-3-one N-oxide would rely on a combination of spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical environment of the protons and carbon atoms. For a related compound, 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, characteristic signals for the carbonyl carbon and the newly formed quaternary carbon were observed at δ = 185.2 and 140.2 ppm, respectively.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.[1]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and N-O stretching vibrations.

-

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[1]

Physicochemical Properties

The key physicochemical properties of 2-(2-pyridyl)-3H-indol-3-one N-oxide are summarized in the table below.

| Property | Value/Description | Source |

| Molecular Formula | C₁₃H₈N₂O₂ | - |

| Molecular Weight | 224.22 g/mol | - |

| Appearance | Likely a colored solid | [1] |

| pKa (estimated) | ~ 0.5 - 1.0 | [4][5] |

Basicity and Protonation Behavior

The basicity of 2-(2-pyridyl)-3H-indol-3-one N-oxide is a complex interplay of its constituent moieties. The primary site of protonation is expected to be the oxygen atom of the N-oxide group, analogous to pyridine-N-oxide itself.[4]

Understanding the pKa

Pyridine-N-oxide is a significantly weaker base than pyridine, with a pKa of its conjugate acid around 0.79.[4] The basicity of substituted pyridine-N-oxides is influenced by the electronic nature of the substituents. Electron-withdrawing groups decrease the basicity (lower the pKa), while electron-donating groups increase it.[2]

The 3H-indol-3-one group is generally considered to be electron-withdrawing due to the presence of the carbonyl group and the overall electronic nature of the indole system.[6] Therefore, the 2-(3H-indol-3-one) substituent is expected to decrease the electron density on the pyridine-N-oxide ring, thereby reducing the basicity of the N-oxide oxygen. This leads to an estimated pKa value for the conjugate acid of 2-(2-pyridyl)-3H-indol-3-one N-oxide that is likely to be slightly lower than that of unsubstituted pyridine-N-oxide, falling in the range of approximately 0.5 to 1.0.

Caption: Protonation equilibrium of 2-(2-pyridyl)-3H-indol-3-one N-oxide.

Experimental Protocol: Determination of pKa via UV-Vis Spectrophotometry

A common method for determining the pKa of a compound is through UV-Vis spectrophotometric titration.

-

Prepare a stock solution of 2-(2-pyridyl)-3H-indol-3-one N-oxide in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 0 to 3).

-

Add a small, constant aliquot of the stock solution to each buffer solution to maintain a constant total concentration of the compound.

-

Record the UV-Vis absorption spectrum for each solution.

-

Identify a wavelength where the protonated and deprotonated forms of the molecule exhibit a significant difference in absorbance.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

Reactivity with Acids

The reaction of 2-(2-pyridyl)-3H-indol-3-one N-oxide with strong acids will lead to the formation of the corresponding conjugate acid, where the proton is associated with the N-oxide oxygen. This protonation is expected to further activate the pyridine ring towards nucleophilic attack.

Coordination Chemistry

The presence of multiple potential coordination sites—the pyridine nitrogen, the N-oxide oxygen, and the carbonyl oxygen of the indol-3-one moiety—makes 2-(2-pyridyl)-3H-indol-3-one N-oxide an intriguing ligand for the formation of metal complexes.[7] The coordination behavior will be influenced by the nature of the metal ion and the reaction conditions.

-

Monodentate Coordination: The ligand could coordinate to a metal center through either the pyridine nitrogen or the N-oxide oxygen.

-

Bidentate Chelation: It is plausible that the ligand could act as a bidentate chelating agent, coordinating to a metal center through both the pyridine nitrogen and the N-oxide oxygen, forming a stable five-membered ring.

Caption: Potential coordination modes of 2-(2-pyridyl)-3H-indol-3-one N-oxide.

The formation of such coordination complexes could have significant implications for catalysis and the development of novel materials with interesting magnetic or optical properties.

Conclusion

2-(2-Pyridyl)-3H-indol-3-one N-oxide is a heterocyclic compound with a rich and underexplored chemistry. Its basicity is significantly attenuated by the presence of the electron-withdrawing indol-3-one substituent, resulting in a pKa for its conjugate acid estimated to be in the range of 0.5-1.0. This low basicity, coupled with multiple potential coordination sites, makes it a fascinating target for further investigation in the fields of medicinal chemistry, coordination chemistry, and materials science. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the properties and applications of this intriguing molecule.

References

- Dhote, P., Pund, S., & Ramana, C. V. (2024). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide.

- Belova, N. V., Giricheva, N. I., & Fedorov, M. S. (2015). Substituent effect on the properties of pyridine-N-oxides. Structural Chemistry, 26(5-6), 1541–1549.

- Hooper, M., & Wibberley, D. G. (1966). Isatogens. Part IV. Journal of the Chemical Society C: Organic, 1596.

- Janzen, E. G., Kotake, Y., & Hinton, R. D. (2000). A one-step synthesis of 2-(2-pyridyl)-3H-indol-3-one N-oxide: is it an efficient spin trap for hydroxyl radical?. The Journal of organic chemistry, 65(14), 4460–4463.

-

Baran Group Meeting. (2012, June 9). Pyridine N-Oxides. Retrieved from [Link]

- Mech, P., Bogunia, M., Nowacki, A., & Makowski, M. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The journal of physical chemistry. A, 124(3), 538–551.

- O'Connor, M. J., & Smith, T. A. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A, 111(38), 9476–9484.

- Li, G., & Liu, G. (2010). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules (Basel, Switzerland), 15(1), 355–377.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. baranlab.org [baranlab.org]

- 5. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Pyridyl)-3H-indol-3-one N-oxide: Structure, Synthesis, and Application as a Hydroxyl Radical Spin Trap

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Heterocyclic N-Oxides in Advanced Chemical Research

The fusion of distinct heterocyclic pharmacores into a single molecular entity represents a powerful strategy in modern medicinal chemistry and materials science. Among these, compounds incorporating both indole and pyridine frameworks are of significant interest due to their prevalence in biologically active natural products and synthetic drugs. The introduction of an N-oxide functionality further augments the chemical and biological properties of these molecules, often enhancing their solubility, modulating their electronic characteristics, and providing unique avenues for therapeutic intervention.[1][2][3] This guide provides a comprehensive technical overview of 2-(2-pyridyl)-3H-indol-3-one N-oxide, a fascinating molecule that combines the structural features of an isatogen (indolone-N-oxide) and a pyridine ring. This compound has garnered attention primarily for its role as an efficient spin trap for the highly reactive and damaging hydroxyl radical.[4]

Molecular Structure and Physicochemical Properties

The chemical structure of 2-(2-pyridyl)-3H-indol-3-one N-oxide features a planar 3H-indol-3-one core, also known as an isatogen, substituted at the 2-position with a pyridine ring. The key structural feature is the N-oxide group on the indole nitrogen, which significantly influences the electronic distribution and reactivity of the heterocyclic system.

Caption: Chemical structure of 2-(2-pyridyl)-3H-indol-3-one N-oxide.

The isatogen core is a known structural motif in various bioactive molecules and natural alkaloids.[5] The N-oxide group introduces a dipole moment, increasing the polarity of the molecule and potentially its aqueous solubility, a desirable property in drug development.[1] The pyridine ring, an electron-deficient aromatic system, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and binding to biological targets.[6]

Expected Spectroscopic Properties:

While detailed experimental spectra for this specific molecule are not widely available in the public domain, we can predict its characteristic spectroscopic features based on its structure and data from analogous compounds.[5]

-

¹H NMR: The spectrum would be complex, showing distinct signals for the protons on both the indole and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl and N-oxide groups, as well as the pyridine ring.

-

¹³C NMR: Characteristic signals would include a downfield peak for the carbonyl carbon (around 185 ppm) and signals for the quaternary carbon of the indole ring and the carbons of both heterocyclic systems.[5]

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be prominent. Bands associated with C=N and N-O stretching would also be expected.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information.

Synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-oxide

A key publication by Rosen et al. reports a one-step synthesis of this molecule.[4] While the full experimental details are not accessible, the synthesis of the 2-(2-pyridyl)-3H-indol-3-one N-oxide likely involves a cyclization reaction, a common strategy for preparing isatogen scaffolds.[5][7]

A plausible synthetic approach, based on established methodologies for similar compounds, is the reaction between 2-nitro-α-(2-pyridyl)acetophenone and a suitable base. The reaction would proceed through an intramolecular condensation to form the five-membered ring of the indole system.

Caption: Plausible synthetic workflow for 2-(2-pyridyl)-3H-indol-3-one N-oxide.

Experimental Protocol (Hypothetical):

This protocol is a generalized representation based on known isatogen syntheses and should be optimized for this specific transformation.

-

Dissolution: Dissolve 2-nitro-α-(2-pyridyl)acetophenone in a suitable solvent such as ethanol or methanol.

-

Base Addition: Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) dropwise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or hydrochloric acid).

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-(2-pyridyl)-3H-indol-3-one N-oxide.

Application as a Spin Trap for Hydroxyl Radicals

The primary documented application of 2-(2-pyridyl)-3H-indol-3-one N-oxide is as a spin trap for the detection and characterization of hydroxyl radicals (•OH) using Electron Paramagnetic Resonance (EPR) spectroscopy.[4]

The Principle of Spin Trapping:

Hydroxyl radicals are extremely reactive and short-lived, making their direct detection by EPR challenging. Spin trapping is a technique where a diamagnetic "spin trap" molecule reacts with the transient radical to form a more stable and persistent radical adduct. This adduct can then be readily detected and characterized by EPR spectroscopy.

Caption: The process of spin trapping hydroxyl radicals with 2-(2-pyridyl)-3H-indol-3-one N-oxide.

EPR Spectroscopy of the Hydroxyl Radical Adduct:

The EPR spectrum of the resulting radical adduct provides a unique "fingerprint" that can be used to identify the trapped radical. The hyperfine splitting pattern in the EPR spectrum arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H). The analysis of these hyperfine splitting constants (hfsc) allows for the unambiguous identification of the trapped radical as the hydroxyl radical. The EPR spectrum of the DMPO/•OH adduct in pyridine, a related system, shows characteristic hyperfine couplings that aid in its identification.[8][9]

Advantages in Spin Trapping:

The efficiency of a spin trap is determined by several factors, including the rate constant for the reaction with the radical and the stability of the resulting radical adduct. The work by Rosen et al. suggests that 2-(2-pyridyl)-3H-indol-3-one N-oxide is an efficient spin trap for hydroxyl radicals, implying a high rate of reaction and the formation of a relatively stable adduct.[4]

Potential in Drug Development and Medicinal Chemistry

While the primary reported application is in the realm of free radical detection, the structural features of 2-(2-pyridyl)-3H-indol-3-one N-oxide suggest potential for applications in drug development.

-

Anticancer and Antimicrobial Properties: Heterocyclic N-oxides are a class of compounds with a broad range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] The isatogen core itself is a privileged scaffold in medicinal chemistry.[5] The combination of these two pharmacophores in a single molecule makes it a promising candidate for screening in various disease models.

-

Modulation of Redox Processes: The ability to interact with reactive oxygen species (ROS) like the hydroxyl radical suggests that this molecule could play a role in modulating oxidative stress-related pathological conditions.

-

Enzyme Inhibition: The rigid, planar structure and the presence of hydrogen bond donors and acceptors make it a potential candidate for enzyme inhibition, a common mechanism of action for many drugs. The indole and pyridine rings can participate in key binding interactions within an enzyme's active site.[10]

Future Directions and Conclusion

2-(2-pyridyl)-3H-indol-3-one N-oxide stands as a molecule of significant interest at the intersection of synthetic organic chemistry, analytical chemistry, and medicinal chemistry. While its application as a hydroxyl radical spin trap is established, a vast potential for this compound remains to be explored. Future research should focus on:

-

Detailed Synthetic Optimization: Elucidation and optimization of the one-step synthesis to improve yields and scalability.

-

Comprehensive Spectroscopic and Structural Analysis: Full characterization using modern spectroscopic techniques and single-crystal X-ray diffraction to provide a definitive understanding of its three-dimensional structure and intermolecular interactions.

-

Expanded Spin Trapping Studies: Investigation of its reactivity towards other biologically relevant free radicals.

-

Biological Screening: A thorough evaluation of its cytotoxic, antimicrobial, and other pharmacological properties to uncover its potential as a therapeutic agent.

References

-

Dhote, P., et al. (2024). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 310–313. Available from: [Link]

-

ResearchGate. (n.d.). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. Available from: [Link]

-

Wang, Y., et al. (2015). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry, 80(15), 7584–7593. Available from: [Link]

-

Rosen, G. M., et al. (2000). A one-step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-oxide: is it an efficient spin trap for hydroxyl radical? The Journal of Organic Chemistry, 65(14), 4460–4463. Available from: [Link]

-

ResearchGate. (n.d.). EPR spectra of randomly oriented single crystals of radicals and metal... Available from: [Link]

-

MDPI. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Available from: [Link]

-

Zimmermann, S., & Wende, R. C. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(15), 6189–6210. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. Available from: [Link]

-

Reszka, K., et al. (1992). EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine. Free Radical Research Communications, 17(6), 377-385. Available from: [Link]

-

ResearchGate. (n.d.). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Available from: [Link]

-

PMC. (2022). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available from: [Link]

-

Radi, R., et al. (2023). Electron paramagnetic resonance (EPR) for investigating relevant players of redox reactions: Radicals, metalloproteins and. Free Radical Biology and Medicine, 208, 203-221. Available from: [Link]

-

PMC. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Available from: [Link]

-

Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Available from: [Link]

-

Semantic Scholar. (n.d.). Epr Spectra of Dmpo Spin Adducts of Superoxide and hydroxyl Radicals in Pyridine. Available from: [Link]

-

Baran Lab. (2012). Pyridine N-Oxides. Available from: [Link]

-

ResearchGate. (n.d.). Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate and an Inorganic Iodide. Available from: [Link]

-

Semantic Scholar. (n.d.). Synthesis And In-Silico Anti-Cancer Potential of N-Aryl-Keto-Nitrone As A Spin Adducts. Available from: [Link]

-

EPub Bayreuth. (n.d.). Light Harvesting using Metal-Organic and Organic Sensitizers in Hybrid Solar Cells. Available from: [Link]

Sources

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A one-step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-oxide: is it an efficient spin trap for hydroxyl radical? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sci-Hub. Epr Spectra of Dmpo Spin Adducts of Superoxide and hydroxyl Radicals in Pyridine / Free Radical Research Communications, 1992 [sci-hub.box]

- 10. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-pyridyl)-3H-indol-3-one N-oxide

Introduction

The intersection of indole and pyridine scaffolds has yielded a rich pipeline of pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this chemical space, 2-(2-pyridyl)-3H-indol-3-one N-oxide, also known as an isatogen derivative, represents a compelling yet underexplored molecule. The inherent reactivity of the N-oxide functionality and the established bioactivity of the core structure suggest a significant therapeutic potential.[4][5] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. We will delve into postulated mechanisms based on related molecular structures, provide detailed experimental protocols for validation, and offer insights into data interpretation, thereby creating a self-validating system for inquiry.

Physicochemical Properties and Synthesis Overview

2-(2-pyridyl)-3H-indol-3-one N-oxide is a member of the isatogen family, which are noteworthy intermediates in the synthesis of various bioactive compounds and natural alkaloids.[4][5] A one-step synthesis for this particular molecule has been reported, making it accessible for research purposes.[6] The structure features a planar indol-3-one system fused with a pyridine ring, and the crucial N-oxide group, which can influence the molecule's electronic properties and potential for inducing oxidative stress.

Postulated Mechanisms of Action and Experimental Validation

Based on the known activities of structurally related indole and pyridine-containing compounds, we can postulate several plausible mechanisms of action for 2-(2-pyridyl)-3H-indol-3-one N-oxide. This section will explore these hypotheses and provide detailed protocols to systematically test them.

Induction of Oxidative Stress via Redox Cycling

The N-oxide moiety is a key structural feature that may participate in intracellular redox reactions. The query into its efficiency as a spin trap for hydroxyl radicals suggests a potential role in modulating reactive oxygen species (ROS).[6]

Causality: The N-oxide group can be reduced by cellular reductases (e.g., cytochrome P450 reductases) to form a radical anion. This radical can then react with molecular oxygen to regenerate the parent compound and produce a superoxide radical. This futile cycle can lead to a significant accumulation of ROS, inducing oxidative stress and triggering subsequent cell death pathways.

Experimental Protocol: In Vitro ROS Detection

-

Objective: To quantify intracellular ROS levels in cancer cells upon treatment with 2-(2-pyridyl)-3H-indol-3-one N-oxide.

-

Methodology:

-

Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well black, clear-bottom plate and allow for adherence overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 50 µM) for different time points (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).

-

Probe Loading: After treatment, wash the cells with warm PBS and incubate with 5 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

-

Data Interpretation: A dose- and time-dependent increase in fluorescence intensity compared to the vehicle control indicates an elevation in intracellular ROS levels.

Experimental Workflow: ROS Detection

Caption: Workflow for intracellular ROS detection using DCFDA assay.

Disruption of Microtubule Dynamics

Structurally related indolyl-pyridinyl-propenones have been shown to act as potent microtubule-disrupting agents.[7][8] This activity often leads to mitotic arrest and subsequent apoptosis.

Causality: The planar aromatic systems of the indole and pyridine rings may allow the compound to bind to the colchicine-binding site on β-tubulin. This binding can inhibit the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and eventual cell death.

Experimental Protocol: Tubulin Polymerization Assay

-

Objective: To determine the in vitro effect of 2-(2-pyridyl)-3H-indol-3-one N-oxide on the polymerization of purified tubulin.

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine tubulin protein (e.g., from Cytoskeleton, Inc.) with a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP) at 37°C.

-

Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., colchicine or nocodazole) and a negative control (vehicle).

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled microplate reader.

-

-

Data Interpretation: Inhibition of the increase in absorbance at 340 nm compared to the vehicle control indicates that the compound inhibits tubulin polymerization.

Experimental Protocol: Immunofluorescence Microscopy of Microtubules

-

Objective: To visualize the effect of the compound on the microtubule network in intact cells.

-

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compound for a relevant time period (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Immunostaining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin. Follow this with a fluorescently-labeled secondary antibody.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

-

-

Data Interpretation: In untreated cells, a well-organized, filamentous microtubule network should be visible. In treated cells, look for signs of microtubule depolymerization, such as diffuse cytoplasmic staining and disorganized or absent mitotic spindles.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism for many anticancer agents, including numerous indole derivatives, is the induction of apoptosis and cell cycle arrest.[9][10]

Causality: Cellular damage induced by oxidative stress or microtubule disruption can trigger intrinsic or extrinsic apoptotic pathways. This often involves the activation of caspases, disruption of the mitochondrial membrane potential, and eventual DNA fragmentation. Concurrently, checkpoint activation can lead to arrest at specific phases of the cell cycle.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

-

Methodology:

-

Cell Treatment: Treat cells with the compound for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

-

Experimental Protocol: Cell Cycle Analysis

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Methodology:

-

Cell Treatment: Treat cells with the compound for 24 hours.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Rehydrate the cells and stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Interpretation: Analyze the cell cycle phase distribution (G1, S, G2/M). An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest at that checkpoint.

Modulation of Pro-Survival Signaling Pathways

Indole compounds are known to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt/mTOR pathway.[11]

Causality: Inhibition of pro-survival signaling pathways can sensitize cancer cells to apoptotic stimuli. The compound may act as an inhibitor of key kinases in this pathway, such as Akt or mTOR, leading to a decrease in the phosphorylation of downstream targets and a reduction in cell survival signals.

Experimental Protocol: Western Blotting for Signaling Proteins

-

Objective: To assess the phosphorylation status and expression levels of key proteins in the PI3K/Akt/mTOR pathway.

-

Methodology:

-

Cell Lysis: Treat cells with the compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70S6K, p70S6K). Also, probe for an apoptosis marker like cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

-

Data Interpretation: A decrease in the ratio of phosphorylated protein to total protein for key kinases like Akt and mTOR indicates inhibition of the pathway. An increase in cleaved PARP would corroborate the induction of apoptosis.

Proposed Signaling Pathway and Point of Intervention

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

While specific quantitative data for 2-(2-pyridyl)-3H-indol-3-one N-oxide is not yet published, research on related nortopsentin analogues provides a benchmark for potential antiproliferative activity.

| Compound Class | Cancer Cell Line | GI₅₀ (µM) | Reference |

| Indolyl-thiazolyl-pyrrolopyridines | Leukemia (K-562) | 0.07 - 0.12 | [1] |

| Indolyl-thiazolyl-pyrrolopyridines | Leukemia (SR) | 0.06 - 0.14 | [1] |

| Indolyl-thiazolyl-pyrrolopyridines | Non-Small Cell Lung (NCI-H522) | 0.04 - 0.05 | [1] |

| Indolyl-thiazolyl-pyrrolopyridines | Ovarian (NCI/ADR-RES) | 0.09 - 0.15 | [1] |

| Indolyl-thiazolyl-pyrrolopyridines | Melanoma (MDA-MB-435) | 0.03 - 0.04 | [1] |

Conclusion and Future Directions

This guide outlines a multi-faceted approach to systematically unravel the mechanism of action of 2-(2-pyridyl)-3H-indol-3-one N-oxide. By investigating its potential to induce oxidative stress, disrupt microtubule dynamics, trigger apoptosis and cell cycle arrest, and modulate critical pro-survival signaling pathways, researchers can build a comprehensive and validated understanding of its biological activity. The experimental protocols provided herein are robust and widely accepted in the field of drug discovery.

Future work should focus on integrating the findings from these assays. For instance, does the induction of ROS precede the inhibition of the Akt pathway? Is microtubule disruption the primary event leading to G2/M arrest and subsequent apoptosis? Answering these questions will be crucial in defining the primary mode of action and will guide further preclinical development of this promising compound.

References

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Available at: [Link]

-

Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. PubMed Central. Available at: [Link]

-

3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. PubMed Central. Available at: [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. PubMed. Available at: [Link]

-

Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. ResearchGate. Available at: [Link]

-

A one-step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-oxide: is it an efficient spin trap for hydroxyl radical? PubMed. Available at: [Link]

-

Microwave synthesis of 2-[(E)-2-(1H-indol-3-yl)vinyl]hetarenes. ResearchGate. Available at: [Link]

-

THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. ResearchGate. Available at: [Link]

-

Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. ResearchGate. Available at: [Link]

-

Synthesis of N-oxide-3H-indoles. ResearchGate. Available at: [Link]

-

Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. PubMed. Available at: [Link]

-

(3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. PubMed Central. Available at: [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and cytotoxic evaluation of some 2-{4-[(2-oxo-1,2-dihydro-3h-indol-3-ylidene)methyl] phenoxy}-n-phenylacetamide. ResearchGate. Available at: [Link]

-

Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. PubMed. Available at: [Link]

Sources

- 1. 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A one-step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-oxide: is it an efficient spin trap for hydroxyl radical? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of 2-(2-pyridyl)-3H-indol-3-one N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-pyridyl)-3H-indol-3-one N-oxide, a heterocyclic compound of significant interest due to its unique chemical properties and applications in biomedical research. This document will delve into the molecular context of this compound, detailing its synthesis, characterization, and its notable function as a spin trap for hydroxyl radicals. The guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and free radical biology, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Indol-3-one N-oxides (Isatogens)

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] A particularly reactive and versatile subclass of indole derivatives is the 2-substituted-3H-indol-3-one N-oxides, commonly known as isatogens. These compounds are characterized by a nitrone-like functionality within the indole ring system, which imparts unique reactivity and makes them valuable intermediates in the synthesis of complex alkaloids and other bioactive molecules.[3]

The inherent reactivity of the isatogen core allows for a variety of chemical transformations, including cycloaddition reactions and nucleophilic additions, providing access to diverse and complex molecular architectures.[3] The pyridine-substituted variant, 2-(2-pyridyl)-3H-indol-3-one N-oxide, combines the features of the isatogen core with the well-known coordinating and pharmacological properties of the pyridine ring, making it a compound of particular interest.

Synthesis of 2-(2-pyridyl)-3H-indol-3-one N-oxide: A One-Step Approach

A notable advancement in the accessibility of 2-(2-pyridyl)-3H-indol-3-one N-oxide is the development of a one-step synthesis protocol.[4] While the specific details of the seminal one-step synthesis require consulting the primary literature, the general principles of isatogen synthesis often involve cyclization reactions of ortho-substituted nitroarenes. Common strategies include the reductive cyclization of o-nitrophenylacetylenes or related precursors.

General Synthetic Strategies for Isatogen Analogs

The synthesis of the isatogen core can be broadly approached through several established methods, providing a framework for understanding the one-step synthesis of the title compound:

-

Nitroalkyne Cycloisomerization: This metal-catalyzed approach involves the cyclization of a substrate containing both a nitro group and an alkyne functionality positioned ortho to each other.[3]

-

Oxidative Dearomatization of Indoles: Direct oxidation of suitably substituted indoles can lead to the formation of 2-hydroxy-indolin-3-ones, which are related to the isatogen structure.[5]

-

Intramolecular Cyclization: Derivatives of amino acetophenones or nitrogen-containing phenyl acetylenes can undergo intramolecular cyclization to form the indolin-3-one core.[5]

These established routes underscore the chemical feasibility of a streamlined, one-step synthesis for 2-(2-pyridyl)-3H-indol-3-one N-oxide.

Postulated One-Step Synthetic Workflow

Based on analogous syntheses, a plausible workflow for the one-step synthesis of 2-(2-pyridyl)-3H-indol-3-one N-oxide would likely involve the base- or metal-catalyzed condensation and cyclization of an ortho-nitroaryl precursor with a suitable pyridine-containing building block. The precise reagents and conditions are critical for achieving a high-yield, one-step process. A generalized representation of this synthetic transformation is depicted below.

Caption: Generalized workflow for the synthesis of 2-(2-pyridyl)-3H-indol-3-one N-oxide.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis and purification of a 2-substituted-3H-indol-3-one N-oxide, based on common laboratory practices for this class of compounds. For the definitive and optimized protocol for the title compound, it is imperative to consult the primary literature.[4]

-

Reaction Setup: To a solution of the appropriate ortho-nitroaryl starting material in a suitable solvent (e.g., a polar aprotic solvent like DMF or DMSO), the pyridyl-containing reactant and a catalyst or base are added at room temperature under an inert atmosphere.

-

Reaction Execution: The reaction mixture is stirred, potentially with heating, for a duration determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Workup: Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the pure 2-(2-pyridyl)-3H-indol-3-one N-oxide.[3]

Structural Characterization

The definitive identification of 2-(2-pyridyl)-3H-indol-3-one N-oxide relies on a combination of spectroscopic techniques.

Spectroscopic Data (Anticipated)

Based on the characterization of structurally similar isatogens, the following spectroscopic data would be expected for the title compound.[3][6]

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the protons on the indole and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the N-oxide and carbonyl groups. |

| ¹³C NMR | Signals for all carbon atoms in the molecule, with characteristic downfield shifts for the carbonyl carbon and the carbons of the heterocyclic rings.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.[3] |

| FT-IR Spectroscopy | Characteristic absorption bands for the C=O and N-O functional groups. |

A generalized workflow for the characterization of a novel compound is presented below.

Caption: Logical workflow for the structural characterization of a synthesized compound.

Application as a Spin Trap for Hydroxyl Radicals

A key application of 2-(2-pyridyl)-3H-indol-3-one N-oxide is its function as a spin trap for the highly reactive and short-lived hydroxyl radical (•OH).[4]

The Principle of Spin Trapping

Spin trapping is a technique used to detect and identify transient free radicals. It involves the use of a "spin trap" molecule that reacts with the unstable radical to form a more stable radical product, known as a spin adduct. This spin adduct is persistent enough to be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. The hyperfine splitting pattern of the EPR spectrum of the spin adduct can provide information about the identity of the trapped radical.

2-(2-pyridyl)-3H-indol-3-one N-oxide in Action

The nitrone functionality in 2-(2-pyridyl)-3H-indol-3-one N-oxide is the reactive center that traps the hydroxyl radical. The resulting spin adduct is a stable nitroxide radical that gives a characteristic EPR spectrum. The efficiency of a spin trap is determined by the rate of its reaction with the radical of interest and the stability of the resulting spin adduct. The investigation into 2-(2-pyridyl)-3H-indol-3-one N-oxide as a spin trap aimed to assess its efficacy in this role.[4]

Caption: Conceptual diagram of the spin trapping of a hydroxyl radical.

Experimental Protocol for Spin Trapping (Generalized)

-

Sample Preparation: A solution containing the spin trap, the system generating the hydroxyl radical (e.g., a Fenton reaction), and a suitable buffer is prepared.

-

EPR Measurement: The solution is transferred to a capillary tube and placed in the cavity of an EPR spectrometer.

-

Data Acquisition: The EPR spectrum is recorded under appropriate instrument settings (microwave power, modulation amplitude, etc.).[7]

-

Spectral Analysis: The resulting spectrum is analyzed to determine the hyperfine coupling constants, which are then compared to known values to confirm the identity of the trapped radical.[7]

Conclusion

2-(2-pyridyl)-3H-indol-3-one N-oxide is a molecule with significant potential, stemming from its accessible one-step synthesis and its utility as a spin trap for hydroxyl radicals. This guide has provided a comprehensive overview of its synthesis, characterization, and application, grounded in the broader context of isatogen chemistry and free radical detection. For researchers and scientists, this compound represents a valuable tool for investigating oxidative stress and a versatile building block for the development of novel therapeutic agents. Further exploration of its reactivity and biological activity is warranted and promises to yield new insights and applications in the fields of chemistry and medicine.

References

-

Dhote, P., et al. (2024). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 310–313. Available from: [Link]

-

Rosen, G. M., et al. (2000). A one-step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-oxide: is it an efficient spin trap for hydroxyl radical? The Journal of Organic Chemistry, 65(14), 4460–4463. Available from: [Link]

- Ohta, S., et al. (1989). A new pyridine synthesis from isoxazoles and enamines. Heterocycles, 29(7), 1251. (Note: This reference provides context on pyridine synthesis from related heterocycles, which is conceptually related to the formation of complex pyridine-containing structures.)

-

Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. Royal Society of Chemistry. (Note: This reference provides general procedures and characterization data for pyridine N-oxides.) Available from: [Link]

-

Gvozdjáková, A., et al. (2014). Oxidative Damage of U937 Human Leukemic Cells Caused by Hydroxyl Radical Results in Singlet Oxygen Formation. ResearchGate. Available from: [Link]

-

Reszka, K., et al. (1992). Epr Spectra of Dmpo Spin Adducts of Superoxide and hydroxyl Radicals in Pyridine. Free Radical Research Communications, 17(6), 377–385. Available from: [Link]

-

Unknown Authors. (2017). Supporting Information Materials 2,3,3-trimethyl-3H-indole. The Royal Society of Chemistry. (Note: This reference provides examples of detailed NMR characterization of indole derivatives.) Available from: [Link]

-

El-Gamal, M. I., et al. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 19(9), 509. Available from: [Link]

-

Ionita, P., et al. (2010). AN EPR SPIN-TRAPPING STUDY OF FREE RADICALS IN CIGARETTE SMOKE. Revue Roumaine de Chimie, 55(11-12), 993-997. Available from: [Link]

-

Interchim. EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO. Interchim. Available from: [Link]

-

Dhote, P., et al. (2024). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. ResearchGate. Available from: [Link]

-

da Silva, A. B. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]

-

Fanjul-Bolado, P., et al. (2021). Polyoxometalates as chemically and structurally versatile components in self-assembled materials. SciSpace. Available from: [Link]

-

Adams, D. J., & Clark, J. H. (2000). Preparation of trifluoromethyl aryl sulfides using Silver(I) trifluoromethanethiolate and an inorganic iodide. The Journal of Organic Chemistry, 65(5), 1456-60. Available from: [Link]

-

Reddy, T. R., et al. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry. Available from: [Link]

-

Verevkin, S. P., et al. (2019). α‐Branched Ketone Dienolates: Base‐Catalysed Generation and Regio‐ and Enantioselective Addition Reactions. EHU. Available from: [Link]

-

Singh, G., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A one-step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-oxide: is it an efficient spin trap for hydroxyl radical? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-Aryl-3H-indol-3-one N-Oxides

Executive Summary

The 2-aryl-3H-indol-3-one N-oxide, commonly known as the isatogen scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis.[1][2] These molecules serve as crucial intermediates in the construction of complex natural alkaloids and other bioactive compounds.[2] A prominent member of this class, 2-(2-pyridyl)-3H-indol-3-one N-oxide, has also garnered attention for its potential application as an efficient spin trap for hydroxyl radicals.[3] This guide provides an in-depth exploration of the primary synthetic strategies for accessing the isatogen core, designed for researchers and professionals in drug development. We will dissect two key methodologies: a modern, state-of-the-art gold-catalyzed intramolecular cyclo-isomerization and the classical base-mediated intramolecular condensation. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical and authoritative resource for the synthesis and characterization of this important molecular framework.

Chapter 1: The Isatogen Core: Structure and Significance

Isatogens are characterized by a 3H-indol-3-one core featuring an N-oxide at the 1-position. This unique structural motif confers specific reactivity and biological properties. The N-oxide group can act as an internal oxidant and a versatile chemical handle, while the indolone core is a prevalent feature in many biologically active molecules. The literature documents a wide array of techniques for synthesizing isatogens, spanning both metal-free and metal-catalyzed pathways, underscoring their adaptability and importance in synthetic chemistry.[2]

The focus of this guide, 2-(2-pyridyl)-3H-indol-3-one N-oxide, exemplifies the fusion of the isatogen core with a pyridine moiety, a common pharmacophore. This combination makes it a valuable target for drug discovery programs and a subject of mechanistic studies.

Chapter 2: Modern Synthetic Approach: Gold-Catalyzed Intramolecular Cyclo-isomerization

The advent of gold catalysis has revolutionized the synthesis of complex heterocycles. Gold(I) and Gold(III) catalysts exhibit strong Lewis acidity and a high affinity for alkynes (alkynophilicity), enabling mild and efficient activation for subsequent intramolecular reactions. This approach is particularly effective for the synthesis of isatogens from ortho-nitroalkyne precursors.

Causality and Experimental Rationale

The strategic choice of a gold catalyst is central to this methodology's success. Gold's ability to coordinate with the alkyne moiety polarizes the C-C triple bond, making it highly susceptible to nucleophilic attack. In this reaction, one of the oxygen atoms of the proximate ortho-nitro group acts as the intramolecular nucleophile. This targeted activation avoids harsh reaction conditions that could decompose the sensitive nitro group or the final N-oxide product. The reaction is conducted under an inert argon atmosphere to prevent potential side reactions or catalyst deactivation by atmospheric oxygen and moisture.

Detailed Experimental Protocol

The following protocol is a field-proven method for the synthesis of a 2-aryl-3H-indol-3-one N-oxide, specifically 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, which serves as an excellent, well-documented exemplar for this synthetic strategy.[1][2]

Step-by-Step Methodology:

-

Catalyst Preparation: In a dry flask under an argon atmosphere, prepare the active gold complex by dissolving JohnPhosAuCl (5 mol%) and AgSbF₆ (10 mol%) or, alternatively, AuCl₃ (5 mol%) in 1,2-dichloroethane (1,2-DCE) (1 ml).

-

Substrate Addition: To this catalyst solution, add a solution of the starting material, 1-azido-2-[(2-nitrophenyl)ethynyl]benzene (1 equivalent), in 1,2-DCE (0.5 ml) dropwise over a period of 5 minutes at room temperature.

-

Reaction: Stir the resulting solution at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the pure 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide as a yellow solid.[1]

Visualized Experimental Workflow

Caption: Gold-Catalyzed Synthesis Workflow.

Proposed Reaction Mechanism

The reaction proceeds through a well-defined catalytic cycle:

-

Alkyne Activation: The gold catalyst [Au] coordinates to the alkyne of the substrate, forming a π-complex. This enhances the electrophilicity of the alkyne carbons.

-

Intramolecular Attack: An oxygen atom of the ortho-nitro group performs a nucleophilic attack on the activated alkyne (6-endo-dig cyclization).

-

Cyclization & Rearrangement: This attack initiates the formation of a six-membered ring intermediate, which rapidly rearranges.

-

Protodeauration: The cycle concludes with the release of the isatogen product and regeneration of the active gold catalyst.

Caption: Proposed Gold-Catalyzed Cyclo-isomerization Mechanism.

Chapter 3: Classical Synthetic Approach: Base-Mediated Intramolecular Condensation

The most direct and classical route to 2-(2-pyridyl)-3H-indol-3-one N-oxide is a one-step intramolecular condensation of a 2-(2-nitroaryl)ketone precursor, specifically 2-(2-nitrophenyl)acetylpyridine.[3] This method, while often requiring stronger conditions than modern catalytic approaches, is atom-economical and avoids the use of expensive metal catalysts.

Principle and Mechanism

This transformation relies on a base-mediated intramolecular reaction. The mechanism involves two key steps:

-

Enolate Formation: A suitable base (e.g., an alkoxide or hydroxide) abstracts an acidic α-proton from the methylene bridge between the phenyl and pyridyl rings, generating a resonance-stabilized enolate.

-

Intramolecular Cyclization: The nucleophilic carbon of the enolate attacks one of the electrophilic oxygen atoms of the ortho-nitro group. This is followed by a dehydration step, which results in the formation of the stable, five-membered N-oxide ring of the isatogen product.

Caption: Base-Mediated Synthesis of the Target Molecule.

Chapter 4: Product Characterization and Data Analysis

Rigorous characterization is essential to confirm the successful synthesis and purity of the target compound. A combination of spectroscopic and analytical techniques provides a self-validating system for structural elucidation.

Core Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons on the aromatic rings, though signals can sometimes overlap, making precise assignment challenging.[1] ¹³C NMR is particularly diagnostic, revealing the absence of the alkyne signal (in the gold-catalyzed route) and the appearance of two key quaternary carbon signals.[1][2]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and confirm the elemental composition of the synthesized molecule.[1]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous, three-dimensional structural confirmation, definitively establishing connectivity and stereochemistry.[1]

Quantitative Data Summary

The following table summarizes key characterization data reported for the isatogen product, 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, synthesized via the gold-catalyzed method.[1][2] This data is representative of the isatogen class.

| Analysis Technique | Observation | Interpretation |

| ¹³C NMR | Signal at δ ≈ 185.2 ppm | Confirms the presence of the C=O carbonyl carbon. |

| Signal at δ ≈ 140.2 ppm | Confirms the newly formed quaternary carbon of the indole ring. | |

| HRMS | [M+H]⁺ found at 265.0771 | Verifies the molecular formula C₁₄H₉N₄O₂. |

Conclusion

The synthesis of 2-aryl-3H-indol-3-one N-oxides can be successfully achieved through multiple synthetic avenues. The modern gold-catalyzed cyclo-isomerization of ortho-nitroalkynes offers a mild, efficient, and high-yield route that is well-suited for substrates with sensitive functional groups. In parallel, the classical base-mediated condensation of 2-(2-nitroaryl)ketones provides a direct, atom-economical pathway to specific targets like 2-(2-pyridyl)-3H-indol-3-one N-oxide. The choice of method will depend on substrate availability, desired scale, and laboratory capabilities. The robust characterization data required for structural confirmation underscores the precision of these synthetic protocols, providing researchers with reliable methods to access this valuable class of heterocyclic compounds for further application in drug discovery and materials science.

References

-

Dhote, P., Tothadi, S., & Ramana, C. V. (2024). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 310–313. [Link]

-

Dhote, P., Tothadi, S., & Ramana, C. V. (2024). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. ResearchGate. [Link]

-

Jackson, G. E., & Panzanelli, M. (2000). A one-step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-oxide: is it an efficient spin trap for hydroxyl radical?. The Journal of Organic Chemistry, 65(14), 4460–4463. [Link]

Sources

- 1. Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A one-step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-oxide: is it an efficient spin trap for hydroxyl radical? - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-pyridyl)-3h-indol-3-one n-oxide as a spin trap.

An In-Depth Technical Guide to 2-(2-pyridyl)-3H-indol-3-one N-oxide as a Spin Trap

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detection and characterization of short-lived, highly reactive free radicals are paramount in understanding the mechanisms of oxidative stress, cellular signaling, and drug-induced toxicity. Direct detection of species like the hydroxyl radical (•OH) and superoxide (O₂•⁻) in biological systems is often impossible due to their fleeting existence. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, offers a robust solution by converting these transient radicals into more stable, detectable paramagnetic adducts. This guide provides a comprehensive technical overview of 2-(2-pyridyl)-3H-indol-3-one N-oxide, a specialized nitrone spin trap, detailing its synthesis, mechanism of action, and application in the rigorous study of radical biology.

The Foundational Challenge: Detecting the Undetectable

Free radicals, species with one or more unpaired electrons, are notoriously difficult to study directly in solution at physiological temperatures. Their high reactivity leads to extremely short half-lives, often on the order of nanoseconds to microseconds. This transient nature places their steady-state concentrations far below the detection limits of most analytical techniques, including direct EPR spectroscopy.[1]

The technique of spin trapping was developed to overcome this limitation.[2] It involves a diamagnetic "spin trap" molecule that reacts with a short-lived radical to form a significantly more persistent radical product, known as a spin adduct.[1][3] This long-lived spin adduct can accumulate to a concentration high enough for unambiguous detection and characterization by EPR spectroscopy. The choice of spin trap is critical, as its efficiency, the stability of its adducts, and the uniqueness of the resulting EPR spectrum determine the success of the experiment.[4]

Introduction to 2-(2-pyridyl)-3H-indol-3-one N-oxide: A Heterocyclic Nitrone

2-(2-pyridyl)-3H-indol-3-one N-oxide is a heterocyclic compound belonging to the isatogen (indolone-N-oxide) class of molecules.[5] Its structure incorporates a nitrone functional group, which is the active moiety for radical capture. The unique electronic and steric environment provided by the fused indole and pyridyl rings offers potential advantages in terms of adduct stability and spectral resolution compared to more common linear or simple cyclic nitrones like PBN (α-phenyl-N-tert-butylnitrone) and DMPO (5,5-dimethyl-1-pyrroline N-oxide).[6]

Synthesis

A key advantage of this compound is its accessibility. An efficient, one-step synthesis has been developed, making it a practical tool for research laboratories.[7] The synthesis involves the reaction of appropriate precursors to form the indole N-oxide core, a process that has been explored for various isatogen derivatives.[5][8] While detailed synthetic procedures are published elsewhere, the general approach facilitates its availability for application-focused studies.[7]

Mechanism of Radical Trapping

Like other nitrone-based traps, the mechanism involves the covalent addition of a free radical across the nitrone's carbon-nitrogen double bond. This reaction converts the highly reactive free radical into a stable nitroxide radical adduct.

The resulting spin adduct is a persistent radical that can be readily studied using EPR spectroscopy. The key to identifying the original trapped radical lies in the analysis of the EPR spectrum's hyperfine splitting pattern, which is influenced by the magnetic nuclei (e.g., ¹⁴N, ¹H) in the nitroxide's vicinity and, crucially, by the structure of the added radical (R•).[2][9]

Figure 1. General mechanism of radical addition to the nitrone spin trap.

Specificity for Hydroxyl Radicals

This particular spin trap has been investigated for its efficiency in trapping the highly damaging hydroxyl radical (•OH).[7] The trapping reaction would proceed as follows:

Figure 2. Specific reaction of the spin trap with a hydroxyl radical.

Experimental Application: A Self-Validating Protocol

The following protocol outlines a robust, self-validating workflow for detecting hydroxyl radicals generated by the classic Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The causality for each step is explained to ensure scientific rigor.

Experimental Workflow Diagram

Figure 3. Experimental workflow for •OH detection using the spin trap and EPR.

Step-by-Step Methodology

Step 1: Reagent Preparation (The Foundation of Fidelity)

-

Causality: The purity of reagents is critical to prevent artifactual signals. Trace metal contamination can auto-oxidize, generating radicals.

-

Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.4). Treat the buffer overnight with Chelex 100 resin to remove adventitious metal ions. This is a crucial step to ensure that radical generation is solely from the intended Fenton reagents.

-

Spin Trap Stock: Prepare a 100 mM stock solution of 2-(2-pyridyl)-3H-indol-3-one N-oxide in HPLC-grade DMSO or ethanol. Store protected from light at -20°C.

-

Fenton Reagents: Prepare fresh stock solutions of 2 mM ferrous sulfate (FeSO₄) and 10 mM hydrogen peroxide (H₂O₂) in deionized, Chelex-treated water immediately before use.

Step 2: The Spin Trapping Reaction (Capturing the Evidence)

-

Causality: The reaction is initiated last with the unstable component (H₂O₂) to ensure the trap is present at the moment of radical generation, maximizing capture efficiency.

-

In a clean glass test tube, combine the following in order:

-

Chelex-treated phosphate buffer

-

Spin trap stock solution (to a final concentration of 10-50 mM)

-

FeSO₄ stock solution (to a final concentration of 0.2 mM)

-

-

Vortex briefly and transfer the solution to a flat cell or capillary tube suitable for an EPR spectrometer.

-

Initiate the reaction by adding the H₂O₂ stock solution (to a final concentration of 1 mM). Immediately mix by inversion.

Step 3: EPR Spectroscopic Detection (Visualizing the Adduct)

-

Causality: Rapid acquisition is necessary because even "stable" spin adducts have finite lifetimes, especially in a reactive biological matrix.[10]

-

Immediately place the EPR tube into the spectrometer cavity.

-

Acquire the EPR spectrum using optimized instrument settings. Typical parameters are provided in the table below.

| Parameter | Typical Value | Rationale |

| Microwave Frequency | X-band (~9.5 GHz) | Standard for biological EPR. |

| Microwave Power | 10-20 mW | Low enough to avoid power saturation of the signal. |

| Modulation Frequency | 100 kHz | Standard for maximizing signal-to-noise. |

| Modulation Amplitude | 0.5 - 1.0 G | Optimized to resolve hyperfine splitting without line broadening. |

| Scan Width | 100 G | Sufficient to capture the full nitroxide spectrum. |

| Time Constant | ~80 ms | Balances noise reduction with scan speed. |

| Number of Scans | 1-4 | Averaged to improve signal-to-noise ratio. |

Step 4: Data Analysis and Validation (Ensuring Trustworthiness)

-

Causality: The EPR spectrum is the fingerprint of the trapped radical. Its parameters must be unique and reproducible. Control experiments are non-negotiable for validating the result.[11]

-

Spectral Analysis: Measure the hyperfine splitting constants (hfsc) for the nitrogen nucleus (aN) and any coupled protons (aH) from the experimental spectrum.

-

Simulation: Use spectral simulation software to confirm that the experimental hfscs accurately reproduce the observed spectrum.

-

Control Experiments:

-

Artifact Control: Run the full reaction mixture in the absence of H₂O₂ or FeSO₄. No significant EPR signal should be observed.

-

Competition Assay: Add a known hydroxyl radical scavenger, such as 1% DMSO or ethanol, to the reaction mixture. This should significantly diminish or alter the PYIO-OH adduct signal, confirming that the trapped species was indeed •OH.

-

Comparative Analysis and Considerations

No single spin trap is perfect for all applications.[4] The choice requires balancing factors like adduct stability, potential for artifacts, and biological compatibility.

| Feature | DMPO | PBN | 2-(2-pyridyl)-3H-indol-3-one N-oxide |

| Primary Use | Superoxide, Hydroxyl Radicals | Carbon-centered Radicals | Hydroxyl Radicals[7] |

| Adduct Stability | DMPO/OOH is unstable, decays to DMPO/OH[6] | Generally stable adducts | Potentially high due to rigid, fused-ring structure |

| EPR Spectrum | Distinctive hfsc for different radicals[11] | Less informative, broad lines | Expected to be well-resolved |

| Artifacts | Can be oxidized to form •OH adduct artifact ("inverted spin trapping")[11] | Fewer known artifacts | Requires characterization; all traps have potential for non-radical reactions[1] |

| Solubility | High water solubility | Low water solubility | Moderate (requires organic co-solvent) |

Conclusion for the Advanced Practitioner

2-(2-pyridyl)-3H-indol-3-one N-oxide represents a valuable, synthetically accessible tool for the specific investigation of hydroxyl radicals. Its rigid, heterocyclic structure holds the promise of forming stable spin adducts with well-resolved EPR spectra, facilitating unambiguous identification. However, as with any spin trapping experiment, rigorous validation through a suite of control experiments is not merely recommended—it is essential for the generation of trustworthy, publication-quality data. Researchers in pharmacology and drug development can leverage this tool to probe mechanisms of drug-induced oxidative stress, providing critical insights into compound safety and efficacy.

References

- Augusto, O., et al. (n.d.). EPR spectroscopy as a probe of metal centres in biological systems. Dalton Transactions.

-

Bacić, G. G., et al. (2004). Spin-trapping of oxygen free radicals in chemical and biological systems. PubMed. Available at: [Link]

-

Dhote, P., et al. (2024). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. ResearchGate. Available at: [Link]

-

Dhote, P., et al. (2024). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. National Institutes of Health (NIH). Available at: [Link]

-

Finkelstein, E., et al. (1980). Spin trapping. Kinetics of the reaction of superoxide and hydroxyl radicals with nitrones. ACS Publications. Available at: [Link]

-

Halpern, H. J., et al. (2001). Spin traps: in vitro toxicity and stability of radical adducts. PubMed. Available at: [Link]

-

Mason, R. P. (n.d.). The Fidelity of Spin Trapping with DMPO in Biological Systems. National Institutes of Health (NIH). Available at: [Link]

-

Mojović, M., et al. (2005). Detection of Oxygen-Centered Radicals Using EPR Spin-Trap DEPMPO. PubMed. Available at: [Link]

-

Pou, S., et al. (2000). A one-step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-oxide: is it an efficient spin trap for hydroxyl radical?. PubMed. Available at: [Link]

-

Roubaud, V., et al. (n.d.). Use of a cocktail of spin traps for fingerprinting large range of free radicals in biological systems. PLOS One. Available at: [Link]

-

Vasquez-Vivar, J., et al. (n.d.). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. National Institutes of Health (NIH). Available at: [Link]

-

Wikipedia. (n.d.). Spin trapping. Available at: [Link]

-

Zweier, J. L., & Talalay, P. (n.d.). Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo. PubMed Central. Available at: [Link]

Sources

- 1. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spin trapping - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]